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molecular formula C7H13N3 B1586730 3-Isopropyl-1-methyl-1H-pyrazol-5-amine CAS No. 3702-12-3

3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No. B1586730
M. Wt: 139.2 g/mol
InChI Key: KGEGNOFPNKTJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04954508

Procedure details

4-Methyl-3-oxo-pentanenitrile (39.58 g; 0,356 mol) dissolved in glacial acetic acid (400 ml) and methylhydrazine (18.05 g; 0.382 mol) is added thereto, at 15°-20° C.
Quantity
39.58 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
18.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[CH3:9][NH:10][NH2:11]>C(O)(=O)C>[CH3:9][N:10]1[C:5]([NH2:6])=[CH:4][C:3]([CH:2]([CH3:8])[CH3:1])=[N:11]1

Inputs

Step One
Name
Quantity
39.58 g
Type
reactant
Smiles
CC(C(CC#N)=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
methylhydrazine
Quantity
18.05 g
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15°-20° C.

Outcomes

Product
Name
Type
Smiles
CN1N=C(C=C1N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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